1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a pyridinyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a fluorobenzene derivative in the presence of a suitable catalyst.
Formation of the Pyridinyl Urea Moiety: The final step involves the formation of the pyridinyl urea moiety by reacting the intermediate with a pyridine derivative and an isocyanate compound under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions may include oxidized derivatives of the pyrrolidinone and pyridine rings.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. It may be investigated as a candidate for drug development in the treatment of various diseases.
Pharmacology: Researchers explore the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: Due to its unique chemical structure, this compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: Studies may focus on the compound’s effects on cellular processes, including its potential to modulate enzyme activity or signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes. The exact pathways involved may vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group. The presence of the chlorine atom may result in different chemical properties and biological activities.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylpyridin-2-yl)urea: This compound differs by having an ethyl group on the pyridine ring instead of a methyl group. The ethyl group may influence the compound’s reactivity and interactions with biological targets.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety. The sulfur atom in the thiourea group may impart different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJZEZRHBENBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.